molecular formula C17H20N2O4S B4034029 N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

Cat. No.: B4034029
M. Wt: 348.4 g/mol
InChI Key: DKTJWSGPIBSQCT-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including variants related to N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide, have shown significant promise in antitumor applications. Two compounds from this category have been identified as potent cell cycle inhibitors and progressed to clinical trials. They disrupt tubulin polymerization and induce changes in the S phase fraction of various cancer cell lines. These compounds' effects on gene expression changes in cancer cells have been studied, highlighting their potential as oncolytic agents (Owa et al., 2002).

Novel Synthesis Methods

Innovative synthesis methods have been developed for creating α,β-unsaturated N-methoxy-N-methylamide compounds, a class to which this compound belongs. These methods are crucial for the development and production of these compounds, which have various applications in medicinal chemistry (Beney et al., 1998).

Photodynamic Therapy for Cancer

A derivative of this compound, with substitutions conducive for use in photodynamic therapy, has been synthesized. This derivative shows potential as a Type II photosensitizer for treating cancer, demonstrating high singlet oxygen quantum yield and good fluorescence properties, making it suitable for photodynamic therapy applications (Pişkin et al., 2020).

Biocatalysis in Drug Metabolism

Research on biocatalysis has explored the preparation of mammalian metabolites of drugs, including those in the biaryl-bis-sulfonamide category. This research is crucial for understanding the metabolism of these compounds in preclinical and clinical settings, thereby aiding in drug development and safety evaluation (Zmijewski et al., 2006).

Antiviral Research

Studies have been conducted on novel nonnucleoside inhibitors, including derivatives of this compound, targeting cytomegalovirus (CMV) replication. This research is significant for developing antiviral therapies, particularly in inhibiting viral DNA maturation and packaging, demonstrating a novel mechanism of action against CMV (Buerger et al., 2001).

Pharmacokinetic Studies

Pharmacokinetic and metabolic studies of compounds in this class have been performed to understand their behavior in biological systems. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development and optimization (Wu et al., 2006).

Properties

IUPAC Name

N-[2-methoxy-4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-17(20)18-15-10-9-14(11-16(15)23-3)24(21,22)19-13-7-5-12(2)6-8-13/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTJWSGPIBSQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.